molecular formula C20H17NO5 B14499881 6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran] CAS No. 63147-81-9

6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]

Cat. No.: B14499881
CAS No.: 63147-81-9
M. Wt: 351.4 g/mol
InChI Key: MKZAUKNCVHYHPB-UHFFFAOYSA-N
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Description

6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photoisomerization: UV light is used to induce the conversion from SP to MC.

    Thermal Reactions: Heating the compound can revert it from MC to SP.

Major Products Formed

    Photoisomerization: The major product is the merocyanine form.

    Thermal Reactions: The major product is the spiropyran form.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] involves the photoisomerization process. When exposed to UV light, the compound undergoes a structural change from the spiropyran form to the merocyanine form. This change is reversible, and the compound can revert to its original form upon heating . The molecular targets and pathways involved in this process include the absorption of UV light, which induces a conformational change in the molecule, leading to the formation of the merocyanine form.

Comparison with Similar Compounds

6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is unique due to its high quantum yield and enhanced photochromic properties. Similar compounds include:

These similar compounds share the photochromic behavior but may differ in their specific applications and efficiency.

Properties

CAS No.

63147-81-9

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

6'-methoxy-3,3'-dimethyl-8'-nitro-2,2'-spirobi[chromene]

InChI

InChI=1S/C20H17NO5/c1-12-8-14-6-4-5-7-18(14)25-20(12)13(2)9-15-10-16(24-3)11-17(21(22)23)19(15)26-20/h4-11H,1-3H3

InChI Key

MKZAUKNCVHYHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2OC13C(=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C

Origin of Product

United States

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